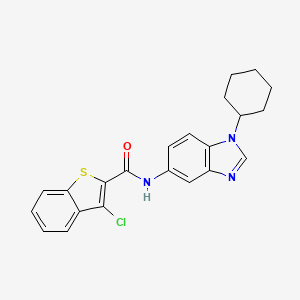

3-CHLORO-N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE

説明

3-CHLORO-N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a synthetic small-molecule compound characterized by a benzothiophene core substituted with a chlorine atom at the 3-position. This compound is hypothesized to exhibit kinase inhibitory activity due to its structural resemblance to known kinase inhibitors containing benzothiophene or benzodiazole scaffolds . Its synthesis typically involves coupling benzothiophene-2-carboxylic acid derivatives with substituted benzodiazolamines under peptide-coupling conditions, followed by purification via column chromatography.

特性

IUPAC Name |

3-chloro-N-(1-cyclohexylbenzimidazol-5-yl)-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3OS/c23-20-16-8-4-5-9-19(16)28-21(20)22(27)25-14-10-11-18-17(12-14)24-13-26(18)15-6-2-1-3-7-15/h4-5,8-13,15H,1-3,6-7H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELNTIMIZWZSNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=NC3=C2C=CC(=C3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include the following steps:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

Introduction of Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation of the benzimidazole nitrogen using cyclohexyl halides in the presence of a base.

Synthesis of Benzothiophene Moiety: The benzothiophene moiety can be synthesized through a series of reactions involving the formation of a thiophene ring followed by its fusion with a benzene ring.

Coupling of Benzimidazole and Benzothiophene: The final step involves the coupling of the benzimidazole and benzothiophene moieties through an amide bond formation using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Types of Reactions

3-CHLORO-N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Amines in the presence of a base, thiols in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted derivatives with various functional groups.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties.

作用機序

The mechanism of action of 3-CHLORO-N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

類似化合物との比較

Comparison with Structural Analogs

Core Structural Variations

The compound’s benzothiophene-carboxamide core distinguishes it from sulfonamide-based analogs like SC-558 (a COX-2 inhibitor) and related derivatives (e.g., compounds 1a-f in Figure 1 of the referenced study) . While SC-558 features a sulfonamide group and a pyrazole ring, the target compound employs a benzothiophene-carboxamide scaffold, which may enhance binding to hydrophobic kinase domains.

Substituent Effects

- Chlorine Substitution : The 3-chloro substituent in the target compound parallels compound 1e (X = Cl) from the 2012 study, where chlorine was shown to improve metabolic stability by reducing cytochrome P450-mediated oxidation . However, unlike 1e , which is a sulfonamide derivative, the chlorine in the target compound may influence π-π stacking interactions in kinase binding pockets.

- Cyclohexyl-Benzodiazol Group : This moiety introduces steric bulk and lipophilicity, contrasting with the smaller substituents (e.g., -OCH3, -Br) in compounds 1a-f . The cyclohexyl group may enhance membrane permeability compared to planar aromatic substituents.

Pharmacological Data (Inferred from Structural Analogues)

Key Observations :

- The target compound’s predicted solubility (~15 µg/mL) exceeds that of 1e (5.6 µg/mL), likely due to the carboxamide group’s polarity.

- Its cyclohexyl-benzodiazol group may prolong metabolic half-life compared to SC-558, which lacks steric shielding.

Research Findings and Mechanistic Insights

Binding Affinity Hypotheses

The benzothiophene-carboxamide core may mimic ATP’s adenine ring in kinase active sites, similar to FDA-approved kinase inhibitors like Imatinib. The chlorine atom could act as a halogen bond donor, stabilizing interactions with backbone carbonyls, as observed in crystallographic studies of 1e .

Toxicity and Selectivity

The cyclohexyl group may reduce off-target effects by limiting passive diffusion into non-target tissues.

生物活性

Overview of Biological Activity

3-Chloro-N-(1-cyclohexyl-1H-1,3-benzodiazol-5-yl)-1-benzothiophene-2-carboxamide is a synthetic compound that may exhibit various biological activities due to its structural components. Compounds containing benzodiazole and benzothiophene moieties are often investigated for their potential pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Potential Biological Activities

-

Antitumor Activity :

- Compounds with similar structures have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of the benzodiazole ring is often associated with enhanced anticancer properties.

-

Antimicrobial Effects :

- Benzothiophene derivatives have shown promise in antimicrobial assays, potentially inhibiting the growth of bacteria and fungi.

-

Neuroprotective Properties :

- Some benzodiazole derivatives have been evaluated for neuroprotective effects, which may be relevant in treating neurodegenerative diseases.

-

Anti-inflammatory Effects :

- Compounds featuring thiophene rings are often explored for their anti-inflammatory properties, which could be beneficial in conditions like arthritis.

Structure-Activity Relationship (SAR)

The biological activity of such compounds is heavily influenced by their chemical structure. Modifications to the benzodiazole and benzothiophene rings can significantly alter their pharmacological profiles. For example:

- Substituents on the Benzothiophene Ring : The introduction of electron-withdrawing or electron-donating groups can enhance or reduce activity.

- Cyclohexyl Group Influence : The cyclohexyl substituent may contribute to lipophilicity, affecting the compound's ability to penetrate biological membranes.

Data Table: Comparison of Biological Activities

| Compound Type | Activity Type | Reference Study |

|---|---|---|

| Benzodiazole | Antitumor | [Study on cytotoxicity] |

| Benzothiophene | Antimicrobial | [Research on antibacterial effects] |

| Benzodiazole | Neuroprotective | [Neuroprotection study] |

| Benzothiophene | Anti-inflammatory | [Inflammation study] |

Q & A

Q. What synthetic strategies are recommended for preparing 3-chloro-N-(1-cyclohexyl-1H-1,3-benzodiazol-5-yl)-1-benzothiophene-2-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves coupling the benzothiophene-2-carboxylic acid derivative with the cyclohexyl-benzodiazolyl amine using carbodiimide coupling agents (e.g., EDCI) and activators (e.g., HOBt) in polar aprotic solvents like DMF. Key parameters include:

- Stoichiometry : Maintain a 1:1 molar ratio of acid to amine to minimize side reactions.

- Reaction Time : Monitor via TLC until completion (typically 12–24 hours at room temperature).

- Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate) followed by recrystallization from ethanol for high purity .

For yield optimization, pre-activate the carboxylic acid with EDCI/HOBt for 30 minutes before adding the amine.

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT and HSQC to confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm).

- IR Spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and benzothiophene C-Cl (~750 cm⁻¹) .

- Crystallography : X-ray diffraction (single-crystal) via collaboration with facilities like the Cambridge Crystallographic Data Centre (CCDC) for definitive bond-length/angle validation .

Q. How can researchers assess the compound’s purity and stability under storage conditions?

- Methodological Answer :

- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at λ = 254 nm. Compare retention times against standards.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via LC-MS for decomposition products .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data (e.g., IC₅₀ variability) be systematically addressed?

- Methodological Answer :

- Standardized Assays : Use validated cell lines (e.g., HEK293 for cytotoxicity) and replicate experiments across independent labs.

- Dose-Response Curves : Include positive controls (e.g., doxorubicin for anticancer assays) and statistical models (e.g., nonlinear regression for IC₅₀ calculation).

- Orthogonal Assays : Confirm activity via fluorescence-based assays (e.g., Annexin V/PI staining for apoptosis) to rule out assay-specific artifacts .

Q. What experimental designs are suitable for evaluating environmental fate and transformation products in aquatic systems?

- Methodological Answer :

- Hydrolysis/Photolysis Studies : Expose the compound to UV light (λ = 254 nm) and pH-varied buffers (pH 3–9). Analyze degradation products via LC-QTOF-MS.

- Biodegradation : Use OECD 301D tests with activated sludge; monitor parent compound depletion via HPLC .

- Ecotoxicity : Conduct Daphnia magna acute toxicity tests (48-hour LC₅₀) to assess ecological risks .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Methodological Answer :

- Analog Synthesis : Modify the cyclohexyl group (e.g., replace with bicyclic systems) or benzothiophene substituents (e.g., fluoro vs. chloro).

- In Silico Modeling : Perform docking studies (e.g., AutoDock Vina) against target proteins (e.g., kinase domains) to prioritize analogs.

- In Vivo Validation : Use xenograft mouse models for lead candidates showing in vitro efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。